
tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methylcyclobutyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.
化学反応の分析
Types of Reactions
tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbamate group would yield an amine derivative.
科学的研究の応用
tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can undergo hydrolysis to release the active compound, which can then interact with its target. The specific molecular pathways involved depend on the nature of the active compound released.
類似化合物との比較
Similar Compounds
Similar compounds to tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate include:
Uniqueness
tert-Butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate is unique due to the presence of the hydroxymethyl and methylcyclobutyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-8-5-11(4,6-8)7-13/h8,13H,5-7H2,1-4H3,(H,12,14) |
InChIキー |
ZOLDCWHXROBGFW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


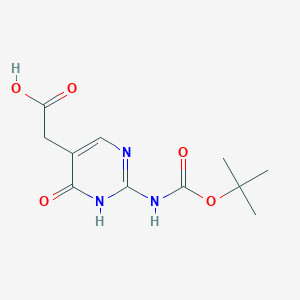
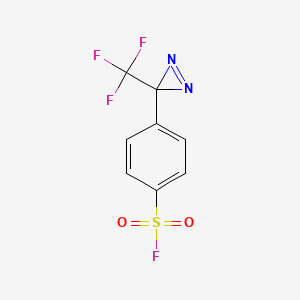

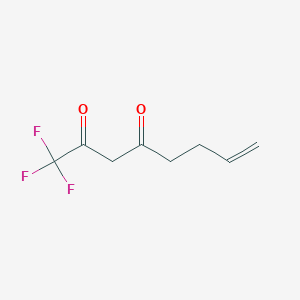
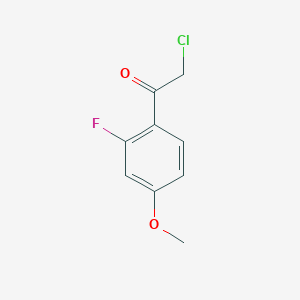
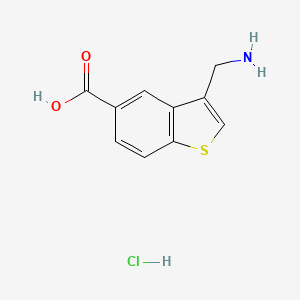
![5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B13513507.png)
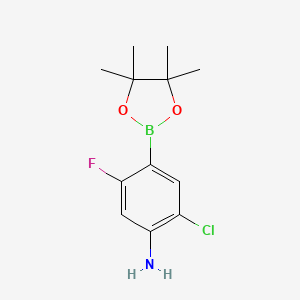
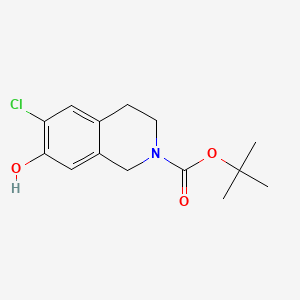
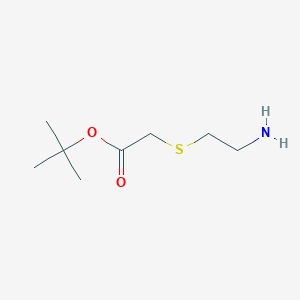

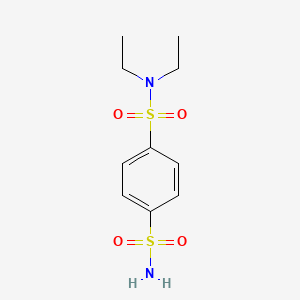
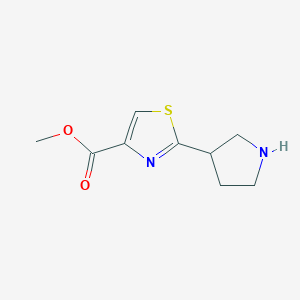
![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)
